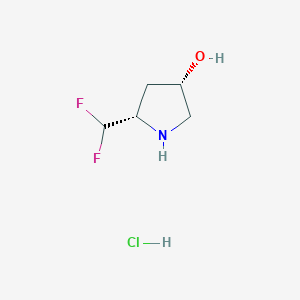![molecular formula C11H16O2 B13340199 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13340199.png)
2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutyl-7-oxabicyclo[221]heptane-2-carbaldehyde is a bicyclic compound featuring a unique structure that combines a cyclobutyl group and an oxabicycloheptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction of furans with olefinic or acetylenic dienophiles generates the oxabicycloheptane framework . The cyclobutyl group can be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Diels-Alder reaction conditions to achieve high yields and selectivity. Catalysts and reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxabicycloheptane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For example, it may inhibit protein phosphatases, affecting cellular signaling pathways .
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A parent compound with similar bicyclic structure but without the cyclobutyl group.
2-Methylidene-7-oxabicyclo[2.2.1]heptane: A derivative with a methylidene group instead of a cyclobutyl group.
7-Oxabicyclo[2.2.1]heptane-2,3-diol: A diol derivative with hydroxyl groups at positions 2 and 3.
Uniqueness
2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
2-cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C11H16O2/c12-7-11(8-2-1-3-8)6-9-4-5-10(11)13-9/h7-10H,1-6H2 |
InChIキー |
LXLJJXSLQCMGEY-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2(CC3CCC2O3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


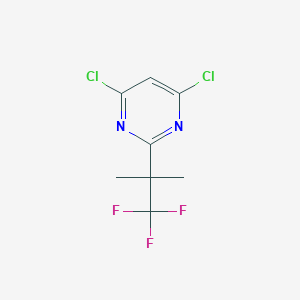
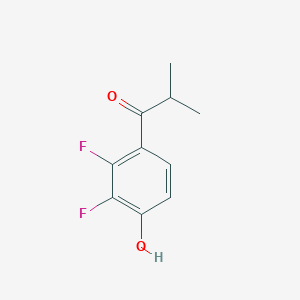
![tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13340125.png)
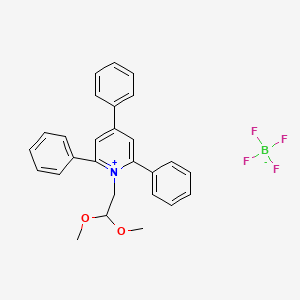
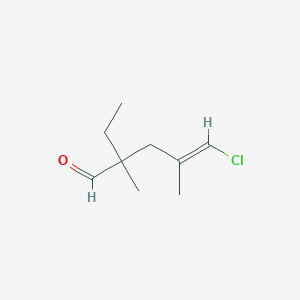
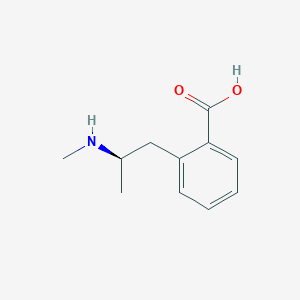
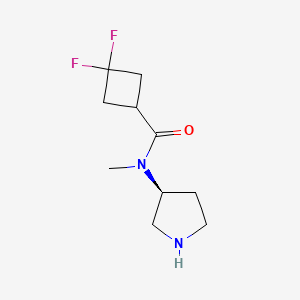


![4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13340171.png)

![2-(Fluoromethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13340181.png)
![(S)-6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one](/img/structure/B13340186.png)
